6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Overview

Description

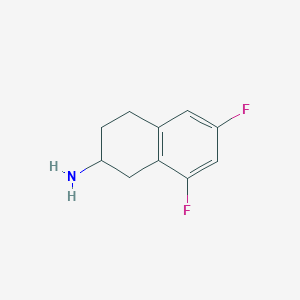

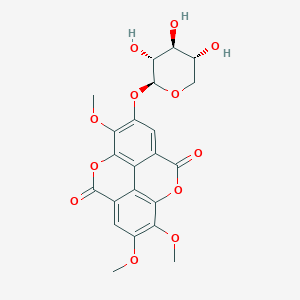

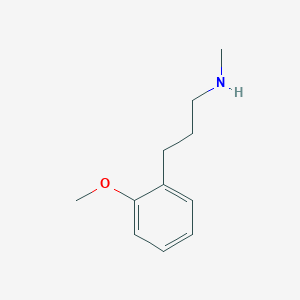

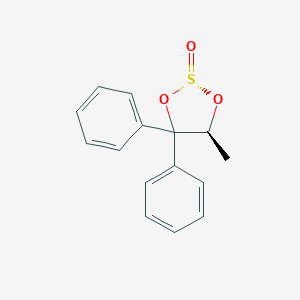

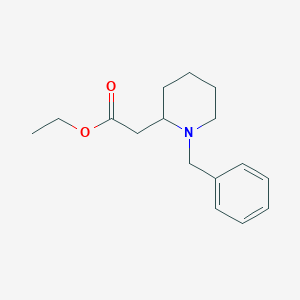

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 .

Molecular Structure Analysis

The molecular structure of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine consists of a tetrahydronaphthalen ring with two fluorine atoms at positions 6 and 8 and an amine group at position 2 .Physical And Chemical Properties Analysis

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has a predicted boiling point of 242.4±40.0 °C and a predicted density of 1.203±0.06 g/cm3 . Its pKa is predicted to be 9.60±0.20 .Scientific Research Applications

Liquid Crystal Materials for Active Matrix LCD

Research by Kusumoto et al. (2004) explored liquid crystal materials having a fluoro-substituted tetrahydro-naphthalene structure, including compounds like 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, for active matrix LCDs. They found these compounds exhibit a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them useful in designing new liquid crystal mixtures for TFT-displays (Kusumoto et al., 2004).

Synthesis of Bioactive Compounds

A study by Wei-dong (2013) highlighted the role of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, which are important synthetic intermediates for bioactive compounds. The research demonstrated the stereoselective reduction of acyl-protected aminonaphthyl ketones, a process crucial in synthesizing these bioactive intermediates (Men Wei-dong, 2013).

Dopaminergic Activity

In 1975, Mcdermed et al. synthesized a series of 2-amino-1,2,3,4-tetrahydronaphthalene compounds, including variations of 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, to study dopaminergic activity. Their findings supported the idea that these compounds might be favorable for dopaminergic agonist activity, suggesting potential applications in neuroscience and pharmacology (Mcdermed et al., 1975).

Drug Development

Göksu et al. (2011) synthesized 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound related to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, as part of drug development research. This synthesis pathway might be relevant for developing compounds with similar structures for pharmacological purposes (Göksu et al., 2011).

Green Chemistry and Computational Studies

Damera and Pagadala (2023) focused on constructing derivatives via an environmentally friendly technique, potentially including compounds similar to 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine. Their approach aligns with green chemistry principles, indicating the compound's potential application in eco-friendly synthetic processes (Damera & Pagadala, 2023).

properties

IUPAC Name |

6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFDXFOLTYBGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)